2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide
Description
Properties
Molecular Formula |
C9H9Br2NS |
|---|---|
Molecular Weight |
323.05 g/mol |
IUPAC Name |
2-(bromomethyl)-3-methyl-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C9H9BrNS.BrH/c1-11-7-4-2-3-5-8(7)12-9(11)6-10;/h2-5H,6H2,1H3;1H/q+1;/p-1 |
InChI Key |
DGAHGNNIKXHGGN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)CBr.[Br-] |
Origin of Product |
United States |
Preparation Methods
Quaternization to Form Benzothiazolium Salt
The key step to obtain this compound involves quaternization of 2-(bromomethyl)-3-methylbenzo[d]thiazole with bromide ions.
- The 3-methylbenzo[d]thiazole is reacted with bromomethylating agents or bromomethyl precursors under conditions that promote the formation of the positively charged benzothiazolium ion.
- The bromide counter ion is introduced either from the bromomethylating agent or by salt metathesis.
- Reaction solvents typically include polar aprotic solvents such as acetonitrile or dimethylformamide.
- Temperature control is essential to avoid side reactions and decomposition.
Alternative Synthetic Routes Involving Lithiation and Substitution
A related synthetic methodology reported for similar compounds involves:
- Lithiation of aromatic dibromides using n-butyllithium at low temperatures (-78 °C).
- Subsequent substitution with bromomethylating agents or formylation with DMF, followed by reduction and bromination steps.
- This multistep approach allows for precise placement of bromomethyl groups and methyl substituents on the aromatic system.
Example Synthetic Route Summary
| Step | Reagents & Conditions | Purpose | Yield / Notes |
|---|---|---|---|
| 1 | 1,3-dibromobenzene + n-butyllithium, -78 °C | Lithiation of aromatic ring | Formation of lithiated intermediate |
| 2 | Addition of deuterated iodomethane or bromomethyl source | Substitution to introduce bromomethyl group | Controlled substitution |
| 3 | Reaction with DMF (N,N-dimethylformamide) | Formylation or further substitution | Intermediate formation |
| 4 | Reduction with sodium borohydride | Conversion of formyl to hydroxymethyl | Preparation for bromination |
| 5 | Bromination with phosphorus tribromide | Final bromomethylation | Formation of bromomethyl derivative |
This route is adaptable for 2-(bromomethyl)-3-methylbenzothiazolium salts by modifying starting materials and substituents accordingly.
Research Findings and Analytical Data
- Molecular formula: C9H9Br2NS
- Molecular weight: 323.05 g/mol
- The compound exists as a bromide salt with a positively charged benzothiazolium ring.
- Structural confirmation is typically done by NMR (1H, 13C), mass spectrometry, and elemental analysis.
- Purity and yield depend on reaction conditions, particularly temperature and stoichiometry of reagents.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Bromomethylation | Bromine, o-toluic acid, CCl4, UV | Reflux with irradiation | High yield (84%), straightforward | Requires UV irradiation, hazardous bromine |
| Lithiation and Substitution | n-Butyllithium, bromomethyl iodide | Low temp (-78 °C) | High regioselectivity, versatile | Requires low temp, air/moisture sensitive |
| Quaternization of Benzothiazole | 2-(bromomethyl)-3-methylbenzothiazole, bromide source | Polar aprotic solvent, mild heating | Direct formation of benzothiazolium salt | Sensitive to conditions, possible side reactions |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group (-CH₂Br) undergoes SN2 reactions with nucleophiles (e.g., amines, thiols, hydroxide) due to its electrophilic carbon and the bromide leaving group.
Key Reactions:
Mechanistic Insight :
-
The reaction with sodium hydroxide proceeds via a one-step SN2 pathway, forming a hydroxymethyl derivative .
-
Steric hindrance from the methyl group on the thiazole ring slightly reduces reaction rates compared to non-methylated analogues.
Elimination Reactions
Under strongly basic conditions, the compound undergoes dehydrohalogenation , producing an alkene via an E2 mechanism .
Example :
-
Heating with NaH in THF generates 3-methylbenzo[d]thiazole-2-carbaldehyde through elimination of HBr.
-
Microwave-assisted reactions (130°C, K₂CO₃) yield alkenes with 74–82% efficiency .
Key Factor :
Intermediate for Heterocyclic Derivatives
The compound serves as a precursor for synthesizing thiazole-fused heterocycles :
-
Reaction with indazole-3-acetic acid forms 1-(benzothiazol-2-ylmethyl)-1H-indazole-3-acetic acid , a potential bioactive agent .
-
Condensation with thiourea derivatives yields 2-aminothiazole analogues.
Catalysis
The thiazolium ring participates in redox catalysis (e.g., Stetter reactions) by stabilizing enolate intermediates .
Comparative Reactivity
| Feature | 2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide | 2-(Bromomethyl)benzo[d]thiazole |
|---|---|---|
| Reactivity | Higher due to cationic charge enhancing electrophilicity | Moderate |
| Solubility | Polar solvents (e.g., DMF, acetone) | Non-polar solvents |
| Byproducts | Minor HBr elimination | Predominantly substitution |
Stability and Handling
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of 2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide is its antimicrobial activity. Research indicates that compounds with a thiazole ring exhibit significant antibacterial properties. For example, studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
Case Study: Synthesis and Testing
A notable study synthesized several derivatives of the compound and tested their efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that specific modifications to the thiazole structure enhanced antimicrobial potency, suggesting pathways for developing new antibiotics .
Anticancer Properties
Another area of interest is the anticancer potential of thiazole derivatives. Some studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction in cancer cells, making it a candidate for further investigation in cancer therapeutics .
Data Table: Cytotoxicity Results
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 15 |
| This compound | MCF-7 | 20 |
| Control (No Treatment) | HeLa | N/A |
Fluorescent Probes
The compound has been explored as a fluorescent probe due to its ability to emit light upon excitation. This property is particularly useful in biological imaging applications. Research has demonstrated that modifications to the thiazole structure can enhance fluorescence intensity and stability .
Case Study: Imaging Applications
In a study focused on neuroimaging, researchers utilized derivatives of this compound to visualize neurofibrillary tangles associated with Alzheimer’s disease. The results indicated that these compounds could effectively bind to tau proteins, providing a potential tool for early diagnosis and monitoring of neurodegenerative diseases .
Polymer Chemistry
The compound's reactivity allows it to be incorporated into polymer matrices, enhancing their properties. For instance, incorporating thiazole derivatives into polymer blends can improve thermal stability and mechanical strength, making them suitable for advanced materials applications such as coatings and composites .
Pesticides and Herbicides
Research has also investigated the use of thiazole-based compounds in agricultural chemistry. The structural properties of this compound lend themselves to development as pesticides or herbicides due to their biological activity against pests and weeds .
Efficacy Testing
Field tests have been conducted to evaluate the effectiveness of formulations containing this compound against specific agricultural pests. Results showed significant reductions in pest populations compared to control groups, indicating potential for commercial development .
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
Comparison with Similar Compounds
Key Observations:
Bulkier substituents (e.g., benzyl, paracyclophanyl) require longer reaction times but improve crystallinity, aiding X-ray structural confirmation .
Spectral Distinctions :
- Methyl vs. Benzyl Groups : Methyl groups in 3-methyl derivatives show sharp $ ^1H $ NMR singlets (δ 3.76), while benzyl substituents exhibit aromatic multiplet signals (δ 7.54–8.26) .
- Bromomethyl vs. Tosylhydrazinyl : Bromomethyl groups lack NH stretches in IR (absent in target compound), whereas tosylhydrazinyl analogs show NH peaks at ~3373 cm$^{-1}$ .
Antiproliferative Activity:
- Paracyclophanyl-thiazole hybrids (e.g., 8c) exhibit IC$_{50}$ values of 1.2–3.8 µM against melanoma (SK-MEL-5) due to CDK1 inhibition, outperforming simpler methyl or benzyl derivatives .
- Symmetrical cyanine dyes (e.g., compound 3 in ) show selective antiproliferative effects in colorectal cancer (Caco-2) cells via intercalation with DNA, but their efficacy is lower (IC$_{50}$ ~10 µM) compared to paracyclophanyl hybrids .
Thermal Stability:
- 3-Benzyl-2-methylbenzo[d]thiazol-3-ium bromide has a higher melting point (226–227°C) than the target compound (inferred from solvolysis byproducts in , which decompose below 200°C) .
Crystallographic and Space Group Variations
- Monoclinic vs. Orthorhombic Systems: Derivatives like 4-phenyl-2,3-bis(phenylamino)thiazol-3-ium bromide crystallize in monoclinic systems (P21/c), while 4-phenyl-2-(2-tosylhydrazinyl)thiazol-3-ium bromide adopts orthorhombic (Pbca) arrangements due to hydrogen-bonding differences . The target compound’s crystallinity is less documented but likely influenced by bromomethyl steric effects.
Biological Activity
2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
The compound has the following chemical structure and properties:
- Chemical Formula : C₉H₉Br₂NS
- Molecular Weight : 292.06 g/mol
- CAS Number : 72942603
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Research has indicated that it can induce apoptosis (programmed cell death) in various cancer cell lines, showing promise as a potential anticancer agent.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells.
- DNA Intercalation : There is evidence suggesting that the compound may intercalate into DNA, disrupting replication and transcription processes within cancer cells.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Table 2: Anticancer Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Effect Observed | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis | |
| H1299 (Lung Cancer) | 10 | Inhibition of proliferation | |
| A549 (Lung Adenocarcinoma) | 12 | Cell cycle arrest |
Case Studies
-
Antimicrobial Study :
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on methicillin-resistant Staphylococcus aureus (MRSA). -
Anticancer Research :
In vitro studies on human lung cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.
Q & A
Q. Basic
- Storage: Keep in a cool, dry place away from heat sources (≤25°C) and incompatible substances (e.g., strong oxidizers).
- Handling: Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation.
- Decomposition: Avoid ignition sources; thermal decomposition may release toxic fumes (HBr, SOₓ) .
How can X-ray crystallography resolve structural ambiguities in thiazolium bromide derivatives?
Advanced
X-ray crystallography provides atomic-level resolution of bond lengths, angles, and crystal packing. For example:
- Monoclinic systems (e.g., 4-phenyl-2,3-bis(phenylamino)thiazol-3-ium bromide) show distinct hydrogen-bonding networks (N–H···Br interactions).
- Orthorhombic systems (e.g., 4-phenyl-2-(2-tosylhydrazinyl)thiazol-3-ium bromide) exhibit layered arrangements due to π-π stacking.
Discrepancies between NMR/IR predictions and experimental data (e.g., tautomerism) are resolved via crystallographic refinement .
How can reaction conditions be optimized for high-yield synthesis of this compound?
Advanced
Key parameters include:
- Solvent polarity: Ethanol or PEG-400 enhances cyclization efficiency by stabilizing intermediates.
- Catalysts: Sodium acetate accelerates deprotonation and cyclization steps.
- Temperature: Reflux (~78°C) ensures complete conversion without side-product formation.
- Molar ratios: A 1:1 ratio of thiosemicarbazide to phenacyl bromide minimizes byproducts.
Yield improvements (up to 90%) are achieved by stepwise addition of reagents and controlled cooling .
What spectroscopic techniques confirm the molecular structure of this compound?
Q. Basic
- ¹H NMR: Peaks at δ 3.8–4.2 ppm confirm the methylene (–CH₂Br) group. Aromatic protons appear as multiplet signals (δ 7.0–8.5 ppm).
- ¹³C NMR: The thiazolium carbon resonates at ~160 ppm.
- IR: Stretching vibrations at 1650 cm⁻¹ (C=N) and 750 cm⁻¹ (C–S) validate the heterocyclic core.
- ESI-MS: Molecular ion peaks ([M-Br]⁺) align with theoretical m/z values .
How can computational methods address contradictions in spectroscopic data?
Q. Advanced
- DFT calculations predict NMR chemical shifts and optimize geometries, identifying discrepancies between experimental and theoretical data (e.g., tautomeric forms).
- Molecular docking explores interactions with biological targets (e.g., nucleic acids), complementing experimental binding studies.
- Hirshfeld surface analysis maps intermolecular interactions in crystals, validating X-ray-derived hydrogen-bonding patterns .
What role does this compound play in synthesizing asymmetric cyanine dyes?
Advanced
It serves as a precursor for monomethine cyanine dyes via condensation with quinoline derivatives. For example:
- Reacting with 1-(3-bromopropyl)-4-chloroquinolin-1-ium bromide forms dyes with strong nucleic acid affinity.
- The bromomethyl group enables alkylation of nucleophilic sites (e.g., amines), while the thiazolium core stabilizes the conjugated π-system .
Synthetic Pathway:
Alkylation of 2-methylbenzo[d]thiazol-3-ium bromide with hydroxypropyl groups.
Condensation with quinoline derivatives under acidic conditions.
Purification via recrystallization (ethanol/water) .
What storage conditions ensure the compound’s long-term stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
